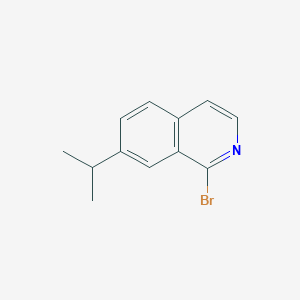

1-Bromo-7-(propan-2-YL)isoquinoline

CAS No.:

Cat. No.: VC17691253

Molecular Formula: C12H12BrN

Molecular Weight: 250.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12BrN |

|---|---|

| Molecular Weight | 250.13 g/mol |

| IUPAC Name | 1-bromo-7-propan-2-ylisoquinoline |

| Standard InChI | InChI=1S/C12H12BrN/c1-8(2)10-4-3-9-5-6-14-12(13)11(9)7-10/h3-8H,1-2H3 |

| Standard InChI Key | HPEFHTPJSCCRII-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C=CN=C2Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Bromo-7-(propan-2-yl)isoquinoline belongs to the isoquinoline family, a heterocyclic aromatic system comprising a benzene ring fused to a pyridine ring. The bromine substituent at position 1 introduces electronegativity and steric hindrance, while the isopropyl group at position 7 contributes to hydrophobic interactions. The molecular formula is C₁₃H₁₂BrNO₂, with a molar mass of 294.14 g/mol .

Table 1: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2137657-69-1 |

| Molecular Formula | C₁₃H₁₂BrNO₂ |

| Molecular Weight | 294.14 g/mol |

| Density | Not reported |

| Boiling/Melting Points | Not reported |

| Solubility | Likely polar aprotic solvents |

Spectroscopic Analysis

While direct spectral data for 1-bromo-7-(propan-2-yl)isoquinoline remains limited, analogous brominated isoquinolines exhibit distinct NMR and IR profiles. For example, the bromine atom typically causes deshielding in ¹H-NMR, with aromatic protons appearing between δ 7.5–9.0 ppm . The isopropyl group’s methyl protons resonate as a doublet near δ 1.2–1.5 ppm. Mass spectrometry would show a molecular ion peak at m/z 294 (M⁺) with fragmentation patterns indicative of Br loss .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of 1-bromo-7-(propan-2-yl)isoquinoline typically involves electrophilic aromatic substitution (EAS) on a pre-functionalized isoquinoline precursor. Key methodologies include:

-

Direct Bromination: Using brominating agents like N-bromosuccinimide (NBS) in strong acids (e.g., H₂SO₄) at low temperatures (-15°C to -30°C) to achieve positional selectivity .

-

Indirect Routes: Diazotization of aminoderivatives followed by Sandmeyer reactions, though this method is less common due to scalability issues .

Table 2: Optimized Bromination Conditions

| Parameter | Optimal Value |

|---|---|

| Brominating Agent | NBS or DBI (dibromoisocyanuric acid) |

| Solvent | Concentrated H₂SO₄ |

| Temperature | -30°C to -15°C |

| Reaction Time | 4–5 hours |

| Yield | 50–64% (crude) |

Stepwise Synthesis Protocol

-

Preparation of 7-Isopropylisoquinoline: Achieved via the Pomeranz-Fritsch reaction using β-phenethylamine derivatives and isopropyl-substituted aldehydes.

-

Bromination:

-

Workup: Quench with ice, neutralize with NaHCO₃, and extract with CH₂Cl₂. Purify via column chromatography .

Reactivity and Chemical Behavior

Electrophilic Substitution

The bromine atom deactivates the ring, directing incoming electrophiles to the 5- or 8-positions. For instance, nitration with HNO₃/H₂SO₄ yields 1-bromo-5-nitro-7-isopropylisoquinoline, a precursor for cross-coupling reactions .

Nucleophilic Displacement

The C-Br bond undergoes substitution with nucleophiles (e.g., amines, alkoxides) under SNAr conditions. For example, reaction with piperazine in DMF at 80°C produces 1-piperazinyl derivatives .

Stability Considerations

The compound is stable under inert atmospheres but susceptible to hydrolysis in aqueous bases. Storage recommendations include amber vials at 2–8°C to prevent photodegradation .

Applications in Pharmaceutical Research

Enzyme Inhibition

Isoquinoline derivatives exhibit inhibitory activity against detoxifying enzymes. For instance, 3-ethyl-6-phenylquinoline (a structural analog) shows 64% inhibition of Brassinin detoxifying enzyme at 0.30 mM . 1-Bromo-7-(propan-2-yl)isoquinoline could serve as a scaffold for designing similar inhibitors.

Medicinal Chemistry

The compound’s bromine and isopropyl groups make it a versatile intermediate for synthesizing anticancer and antimicrobial agents. For example, coupling with triazole carboxamides yields molecules with enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume